![molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0](/img/structure/B2704348.png)

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

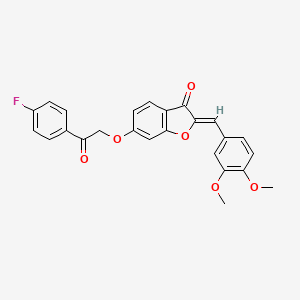

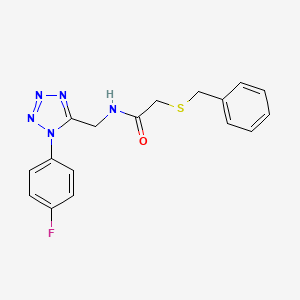

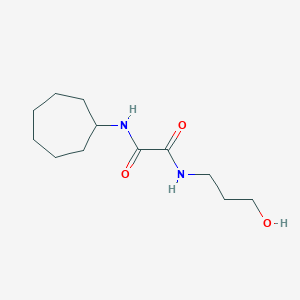

The compound “6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of this compound and its derivatives involves reactions with electrophilic agents . The crude material obtained is purified by either silica gel column chromatography with a gradient of CH2Cl2: ethyl acetate: solvent system (0 to 80%) or recrystallized from hot isopropanol or acetonitrile .Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidin-4-amine . Quantum chemical calculations have been performed to analyze the energies, electronic structures, and geometries of the products and intermediates of related compounds .Chemical Reactions Analysis

During nitration, these compounds undergo electrophilic unco-substitution forming 3-nitro- and 2-nitro-6-oxo- and 2,3-dinitro-6-thioxothieno [2,3-d]pyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the inhibitory effects of this compound on cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis (Mtb). Cyt-bd is a promising drug target for TB treatment, particularly in combination therapies targeting energy metabolism .

- Thieno[3,2-d]pyrimidin-4-amines, including this compound, were found to inhibit Cyt-bd. The most active derivative, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine , exhibited ATP IC50 values from 6 to 18 μM against various mycobacterial strains, making it a valuable chemical probe for studying Cyt-bd function .

- Compound 1 (a related structure) has been investigated for its inhibitory effect against FP-2 in vitro. The inhibitory activity against FP-2 falls within the micromolar range (IC50 = 2.81 μM) .

- Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, including this compound, have been studied for their synthetic methods and applications .

- During nitration, related compounds undergo electrophilic substitution, leading to the formation of 3-nitro-6-oxo- and 2,3-dinitro-6-thioxothieno[2,3-d]pyrimidin-4-ones . These reactions provide insights into their reactivity and potential applications .

- Quantum chemical calculations have explored the properties of 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones , including related thieno[2,3-d]pyrimidines. These studies contribute to understanding their electronic structure and reactivity .

Antimycobacterial Activity

Enzyme Inhibition

Chemical Synthesis

Nitration Reactions

Quantum Chemical Studies

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRHSAMUJDWXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B2704267.png)

![2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704269.png)

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)